2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester
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Overview
Description
2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
The synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and bases.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Oxidation: The boronic ester can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Scientific Research Applications
2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:
Mechanism of Action
The primary mechanism of action for 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process, followed by reductive elimination to form the desired product . This mechanism is crucial for the synthesis of biaryl compounds and other complex organic structures .
Comparison with Similar Compounds
2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and stability. Similar compounds include:
Phenylboronic acid pinacol ester: Lacks the chloro and methoxymethoxy substituents, resulting in different reactivity and applications.
4-Methoxyphenylboronic acid pinacol ester: Contains a methoxy group instead of the methoxymethoxy group, affecting its electronic properties and reactivity.
3-Chloro-4-methoxyphenylboronic acid pinacol ester: Similar structure but with different positioning of the chloro and methoxy groups, leading to variations in reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[2-chloro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)18-9-17-5/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFQPYWCQLEWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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